4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5(4H)-thione family, characterized by a heterocyclic core with sulfur and nitrogen atoms. Its structure includes:
- A [1,1'-biphenyl]-4-ylmethylene group at position 4, offering extended π-conjugation and hydrophobicity.
Triazolethiones are studied for their antimicrobial, anti-inflammatory, and antiviral properties .
Properties
CAS No. |
478255-40-2 |
|---|---|
Molecular Formula |
C21H15ClN4S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15ClN4S/c22-19-8-4-7-18(13-19)20-24-25-21(27)26(20)23-14-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H,(H,25,27)/b23-14+ |
InChI Key |
KKEQTWVNCXYOGT-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(3-Chlorophenyl)propanehydrazide
The 3-chlorophenyl group is introduced via esterification and hydrazinolysis of 3-chlorophenylpropanoic acid. Microwave irradiation significantly enhances reaction efficiency:
Optimized Conditions :
Formation of the Triazole-Thione Core
Cyclization of the hydrazide with potassium thiocyanate (KSCN) in acidic media generates the triazole-thione skeleton. Source highlights the role of FeCl₃ or acetic acid in promoting this step:
Critical Parameters :
Condensation with [1,1'-Biphenyl]-4-carbaldehyde
The final step involves Schiff base formation between the triazole-thione’s amino group and biphenyl-4-carbaldehyde:
Reaction Optimization :
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography (Analogous Structures)
Single-crystal analysis of similar compounds confirms:
Comparative Analysis of Synthetic Routes
| Parameter | Microwave-Assisted | Conventional Thermal |
|---|---|---|
| Reaction Time | 10–15 min | 4–6 hours |
| Yield | 78–82% | 60–65% |
| Purity (HPLC) | >98% | 90–92% |
| Energy Consumption | Low | High |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Imine Stability :
-
Crystallization Issues :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Esterification
Microwave-assisted esterification minimizes reaction time and enhances yield. The carboxylic acid reacts with methanol under acidic conditions to form the methyl ester .
Hydrazinolysis
The ester undergoes nucleophilic attack by hydrazine at the carbonyl carbon, leading to cleavage of the ester bond and formation of a hydrazide intermediate .
Cyclization
The hydrazide undergoes cyclization via intramolecular nucleophilic attack, forming the triazole-thione ring. This step is facilitated by basic conditions (e.g., potassium hydroxide) .
Condensation (Schiff Base Formation)
The triazole-thione reacts with an aromatic aldehyde (e.g., 3-chlorobenzaldehyde) in the presence of acetic acid to form a Schiff base at the 4-position. This involves nucleophilic attack by the amine group on the aldehyde carbonyl, followed by dehydration .
Characterization Methods
The synthesized compound is typically characterized using:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Crystallographic and Structural Insights
Bond Lengths and Angles
- Triazole-Thione Core : The C=S bond in triazolethiones averages ~1.68 Å, consistent with resonance stabilization .
- Dihedral Angles : The biphenyl group in the target compound may adopt a dihedral angle of ~85–90°, as seen in analogous structures (e.g., 86.8° in ), influencing molecular packing.
Hydrogen Bonding and Packing
- Intermolecular Interactions : N–H⋯S and N–H⋯O hydrogen bonds are common in triazolethiones, stabilizing crystal lattices . For example, the compound in forms centrosymmetric dimers via N–H⋯S bonds.
- Impact of Substituents : Bulky groups (e.g., biphenyl) may reduce hydrogen-bonding efficiency but enhance hydrophobic interactions .
Pharmacological Potential
Data Tables
Table 1: Key Physical Properties of Selected Triazolethiones
Biological Activity
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's chemical structure is represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The target compound has shown effectiveness against various bacterial strains. For instance, a study on similar thiazole derivatives demonstrated selective bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1-2 µg/mL .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | S. aureus | 1-2 |
| Thiazole Derivative A | E. coli | 10 |
| Thiazole Derivative B | Candida albicans | 8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For example, a related study indicated that compounds with similar structural features exhibited IC50 values below that of doxorubicin in Jurkat and A-431 cell lines .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | Jurkat | <0.5 |
| Doxorubicin | Jurkat | 0.8 |
| Compound X | A-431 | <0.6 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Studies have shown that similar triazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro .
Case Studies
One notable case study involved the evaluation of a closely related compound in a mouse model for its effects on tumor growth inhibition. The study demonstrated that treatment with the triazole derivative led to a significant reduction in tumor size compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- The presence of the triazole ring is crucial for antimicrobial activity.
- The biphenyl moiety enhances lipophilicity and cellular uptake.
- Substituents like chlorophenyl play a significant role in modulating cytotoxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of this triazole-thione derivative, and how can reaction conditions be optimized?
- The compound is typically synthesized via a multi-step process. Initial steps involve condensation reactions between substituted benzyl halides (e.g., 3-chlorophenylmethyl chloride) and thiourea derivatives to form intermediates like 3-chlorophenylmethylthiourea. Subsequent cyclization under acidic conditions (e.g., HCl or H₂SO₄) yields the triazole-thione core. Optimization strategies include adjusting temperature (70–100°C), solvent polarity (ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid for improved cyclization efficiency). Reaction monitoring via TLC or HPLC ensures purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography resolves the 3D conformation, including dihedral angles between aromatic rings (e.g., biphenyl and triazole planes). NMR (¹H/¹³C) confirms proton environments and substituent positions, particularly the imine (C=N) and thione (C=S) groups. FT-IR identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹). Mass spectrometry validates molecular weight and fragmentation patterns. Hydrogen bonding networks (e.g., N–H···S or O–H···S) are analyzed via crystallographic data to explain stability .
Q. How is the compound’s solubility and stability assessed under physiological conditions?
- Solubility is measured in buffered solutions (pH 7.4) using UV-Vis spectroscopy or HPLC, with adjustments via co-solvents (e.g., DMSO). Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS or serum) at 37°C, followed by LC-MS to detect degradation products. Photostability is tested under controlled UV/visible light exposure .
Advanced Research Questions
Q. What strategies are used to investigate structure-activity relationships (SAR) for antimicrobial activity?
- Analog synthesis : Systematic substitution of the biphenyl, chlorophenyl, or thione groups with electron-withdrawing/donating moieties. Biological assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Computational modeling : Molecular docking to identify binding affinities with targets like fungal CYP51 or bacterial gyrase. Discrepancies in activity across studies may arise from variations in microbial strains or assay protocols .
Q. How can discrepancies in reported biological activity data be resolved?
- Standardized protocols : Replicate experiments under uniform conditions (e.g., ATCC microbial strains, fixed inoculum size). Dose-response curves : Compare EC₅₀ values across studies to account for potency differences. Synergistic studies : Test combinations with known antibiotics (e.g., fluconazole) to identify adjuvant effects. Contradictory results may stem from impurities in earlier synthetic batches, resolved via HPLC purification .
Q. What computational methods validate experimental data, such as electronic properties or reaction mechanisms?
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict bond lengths/angles, comparing with crystallographic data. Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to correlate with redox behavior or reactivity. Molecular dynamics (MD) : Simulate solvent interactions to explain solubility trends. Discrepancies between theoretical and experimental UV-Vis spectra may indicate solvent effects or excited-state transitions .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for imine formation to prevent hydrolysis .
- Crystallization : Use methanol/water mixtures for high-quality single crystals suitable for X-ray analysis .
- Bioactivity validation : Include positive controls (e.g., fluconazole for antifungal assays) and cytotoxicity screens (e.g., MTT assays on mammalian cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
